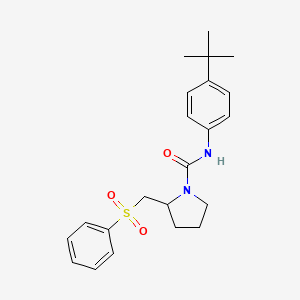![molecular formula C28H33N3O5S2 B2493706 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 361171-11-1](/img/structure/B2493706.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their presence in pharmaceutical research due to their potential biological activities. Thiazoles, benzamides, and sulfonyl groups are common motifs in drug design, often associated with antimicrobial, anticancer, and various other pharmacological activities.
Synthesis Analysis
The synthesis of similar thiazole and benzamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of related thiazole derivatives has been reported through the condensation of benzoyl chloride and hydrazine, followed by cyclization to introduce the thiazole ring (Chawla, 2016). Such methods may be adapted for the synthesis of the compound by incorporating the specific sulfonyl benzamide moiety at the appropriate stage.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction. For example, the crystal structures of related benzamide neuroleptics have provided insights into the molecular orientations that influence biological activity (Collin, Evrard, & Durant, 1986). These analyses are crucial for understanding the structural requirements for bioactivity.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Thiazole derivatives, including compounds similar to the specified chemical, have been extensively studied for their antimicrobial and antifungal properties. Chawla (2016) reported that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal species, highlighting their potential in addressing infectious diseases Chawla, 2016. Additionally, Sych et al. (2019) synthesized sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, which showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans Sych et al., 2019.
Anticancer Activity
Research has also focused on the anticancer properties of similar thiazole compounds. Ravinaik et al. (2021) designed and synthesized thiazol derivatives that demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents Ravinaik et al., 2021. Yılmaz et al. (2015) synthesized indapamide derivatives from thiazole compounds, which showed proapoptotic activity on melanoma cell lines, indicating their promise in cancer treatment Yılmaz et al., 2015.
Nematicidal Activity
Compounds containing azabicyclo and thiazole moieties have been evaluated for their nematicidal activities. Li et al. (2020) synthesized novel azabicyclo derivatives containing a thiazole moiety that displayed significant nematicidal activity against pine-wood nematodes Li et al., 2020.
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5S2/c1-27(2)13-19-14-28(3,16-27)17-31(19)38(33,34)21-9-6-18(7-10-21)25(32)30-26-29-23(15-37-26)22-11-8-20(35-4)12-24(22)36-5/h6-12,15,19H,13-14,16-17H2,1-5H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCHTIFINFEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)
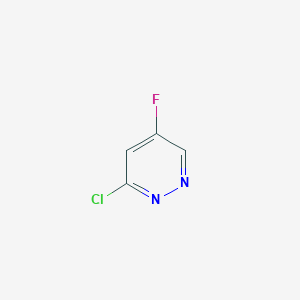
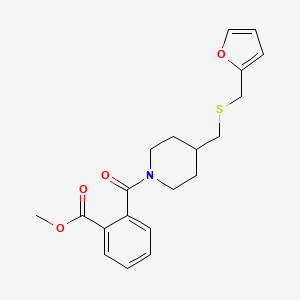
![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)
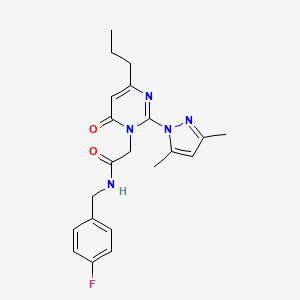
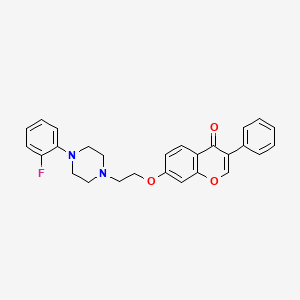

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)
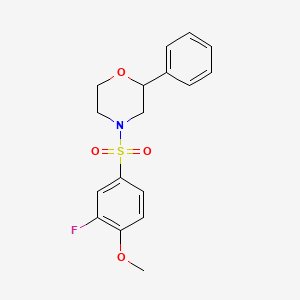
![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)
